molecular formula C11H16N4O B11730073 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11730073
M. Wt: 220.27 g/mol
InChI Key: KPZMSKLTPYDASO-UHFFFAOYSA-N
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Description

2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .

Scientific Research Applications

2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • Methyl 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate

Uniqueness

Compared to similar compounds, 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol stands out due to its unique combination of a pyrazole and pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-[4-[(1-methylpyrrol-2-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H16N4O/c1-14-4-2-3-11(14)8-12-10-7-13-15(9-10)5-6-16/h2-4,7,9,12,16H,5-6,8H2,1H3

InChI Key

KPZMSKLTPYDASO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)CCO

Origin of Product

United States

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